
1H-1,7-naphthyridin-4-one
Overview
Description
1H-1,7-Naphthyridin-4-one is a heterocyclic compound with a molecular formula of C₈H₆N₂O It belongs to the naphthyridine family, which is characterized by a fused ring system containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 1H-1,7-Naphthyridin-4-one is Tubulin (TUB) . Tubulin is the major constituent of microtubules, a key component of the cell’s cytoskeleton. It binds two moles of GTP, one at an exchangeable site on the beta chain and one at a non-exchangeable site on the alpha chain . TUBB3, a specific form of tubulin, plays a critical role in proper axon guidance and maintenance .
Mode of Action
The compound may be deprotonated to form an ambident anion with centers on nitrogen and oxygen atoms . The reaction proceeds regioselectively mainly at the nitrogen atom, which is a soft nucleophilic center .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with tubulin. By binding to tubulin, the compound can affect the formation and stability of microtubules, which are involved in many cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its disruption of microtubule dynamics due to its interaction with tubulin . This could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,7-Naphthyridin-4-one can be synthesized through several methods. One common approach involves the cyclization of 2,3-dihydro-9-[(2-carboxyethyl)amino][1,4]dioxino[2,3-g]quinoline-8-carboxylic acid in acetic anhydride in the presence of potassium acetate . Another method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1H-1,7-Naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Dihydro-naphthyridines.
Substitution: N-alkyl or N-acyl naphthyridines.
Scientific Research Applications
Biological Activities
1H-1,7-naphthyridin-4-one has been studied for various biological activities, including:
- Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial and antifungal properties. Research indicates that these derivatives can inhibit the growth of resistant bacterial strains, making them valuable in treating infections caused by multidrug-resistant organisms .
- Anticancer Properties : The compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), disrupting the FGF19 signaling pathway. This mechanism is crucial in various cancers, particularly hepatocellular carcinoma (HCC) and acute myeloid leukemia (AML) . In vitro studies demonstrate that it can significantly reduce cell viability in cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Biological Activity
1H-1,7-Naphthyridin-4-one is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a fused bicyclic arrangement that includes a pyridine and a quinone moiety. This unique configuration contributes to its pharmacological properties.
Target Interactions
The primary target of this compound is the Fibroblast Growth Factor Receptor 4 (FGFR4) . Inhibition of FGFR4 disrupts the FGF19 signaling pathway, which is critical in various cellular processes including proliferation and differentiation.
Biochemical Pathways
The compound's interaction with FGFR4 leads to significant alterations in biochemical pathways associated with cell growth and survival. This inhibition has been linked to anticancer effects in various studies .
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Research has demonstrated that this compound can inhibit proliferation and induce apoptosis in cancer cell lines, particularly through its action on kinases such as PIP4K2A .
- Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential.
Case Studies and Experimental Data
A selection of key studies illustrates the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate favorable properties such as a mean residence time (MRT) of 165 hours in animal models. These properties suggest potential for prolonged therapeutic effects in clinical applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Multicomponent Reactions : Efficiently generating complex molecular architectures.
- Friedländer Synthesis : Utilizing a green strategy for environmentally friendly production.
These methods facilitate the exploration of various derivatives with enhanced biological activities .
Properties
IUPAC Name |
1H-1,7-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAFURNDRNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343427 | |
Record name | 1H-1,7-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-31-2, 60122-51-2 | |
Record name | 1,7-Naphthyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,7-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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